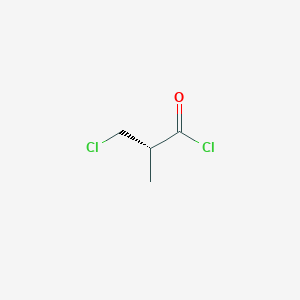

(R)-3-Chloro-2-methylpropionyl chloride

Übersicht

Beschreibung

®-3-Chloro-2-methylpropionyl chloride is an organic compound with the molecular formula C4H7ClO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

®-3-Chloro-2-methylpropionyl chloride can be synthesized through several methods. One common method involves the reaction of ®-3-chloro-2-methylpropionic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is converted to the corresponding acid chloride with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Industrial Production Methods

In an industrial setting, the production of ®-3-Chloro-2-methylpropionyl chloride often involves the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, and the by-products are managed to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Chloro-2-methylpropionyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water, ®-3-Chloro-2-methylpropionyl chloride hydrolyzes to form ®-3-chloro-2-methylpropionic acid and hydrochloric acid.

Reduction: It can be reduced to ®-3-chloro-2-methylpropanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used in the synthesis of the compound from the corresponding acid.

Amines, Alcohols, and Thiols: Used in nucleophilic substitution reactions.

Water: Used in hydrolysis reactions.

Lithium Aluminum Hydride (LiAlH4): Used in reduction reactions.

Major Products Formed

Amides, Esters, and Thioesters: Formed through nucleophilic substitution.

®-3-Chloro-2-methylpropionic Acid: Formed through hydrolysis.

®-3-Chloro-2-methylpropanol: Formed through reduction.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(R)-3-Chloro-2-methylpropionyl chloride serves as a versatile reagent in organic synthesis. It is primarily used to introduce the (R)-3-chloro-2-methylpropionyl moiety into various organic molecules, enabling the formation of more complex structures. This compound can be employed in:

- Synthesis of Chiral Intermediates : The chirality of this compound is crucial for synthesizing chiral intermediates, which are essential in the pharmaceutical industry for developing enantiomerically pure drugs.

- Acylation Reactions : It can be used in acylation reactions to form esters and amides, which are fundamental building blocks in organic chemistry.

Pharmaceutical Applications

The pharmaceutical industry benefits significantly from this compound through its role in synthesizing active pharmaceutical ingredients (APIs). Some applications include:

- Production of Antiviral Agents : Research has indicated that derivatives of this compound can be modified to produce antiviral compounds. These compounds may inhibit viral replication and are critical in treating viral infections.

- Synthesis of Anti-cancer Drugs : The compound's ability to form complex structures allows for the synthesis of potential anti-cancer agents, targeting specific cancer pathways.

Intermediate in Chemical Manufacturing

This compound is an important intermediate in producing various chemicals and materials:

- Cationic Surfactants : It is used to synthesize cationic surfactants, which have applications in personal care products, detergents, and as emulsifiers in cosmetics. These surfactants enhance the solubility and stability of formulations.

- Polymer Production : The compound can be utilized as a monomer or cross-linking agent in polymer chemistry, contributing to the development of new materials with desirable properties such as improved strength or flexibility.

Case Study 1: Synthesis of Chiral Compounds

A study demonstrated the use of this compound in synthesizing chiral compounds that exhibit biological activity. The research highlighted how modifying this compound could lead to new drug candidates with enhanced efficacy and reduced side effects.

Case Study 2: Development of Antiviral Agents

Research published in a peer-reviewed journal explored synthesizing antiviral agents from this compound derivatives. The study showed promising results against specific viral strains, indicating potential therapeutic applications.

Wirkmechanismus

The mechanism of action of ®-3-Chloro-2-methylpropionyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-3-Chloro-2-methylpropionyl chloride: The enantiomer of ®-3-Chloro-2-methylpropionyl chloride, with similar chemical properties but different biological activity.

3-Chloropropionyl chloride: Lacks the methyl group, resulting in different reactivity and applications.

2-Chloropropionyl chloride: The chlorine atom is positioned differently, affecting its reactivity and use.

Uniqueness

®-3-Chloro-2-methylpropionyl chloride is unique due to its chiral nature, which allows for the synthesis of enantiomerically pure compounds. This is particularly important in pharmaceuticals, where the chirality of a molecule can significantly impact its biological activity and therapeutic effects.

Biologische Aktivität

(R)-3-Chloro-2-methylpropionyl chloride is a chemical compound with notable biological activity that has been the subject of various studies. This article explores its biological effects, mechanisms of action, and relevant research findings.

- Chemical Formula : C4H6Cl2O

- Molecular Weight : 135.00 g/mol

- CAS Number : 80141-51-1

Biological Activity Overview

This compound exhibits a range of biological activities, primarily due to its reactive chlorinated acyl chloride structure. It is involved in various chemical reactions that can lead to significant biological effects, including mutagenicity and cytotoxicity.

-

Cytotoxicity and Mutagenicity :

- Research indicates that this compound can induce cytotoxic effects in various cell lines. This is often mediated through the formation of reactive intermediates that can damage cellular components, including DNA.

- In vitro studies have demonstrated that exposure to this compound can lead to increased rates of mutation in bacterial and mammalian cell systems, indicating its potential as a mutagenic agent .

- Histopathological Effects :

Study 1: Mutagenicity Testing

A study conducted on bacterial strains revealed that this compound exhibited mutagenic properties when tested against Salmonella typhimurium. The compound was found to cause mutations in the presence of an exogenous metabolic activation system, highlighting its potential risk as a mutagen .

Study 2: Toxicological Assessment

In a chronic toxicity study involving Fischer 344/N rats, groups were administered varying doses of this compound. Results indicated dose-dependent increases in forestomach neoplasms and other lesions, suggesting a carcinogenic potential .

Table 1: Summary of Biological Activities

Table 2: Dosage and Effects in Animal Studies

| Dosage (mg/kg) | Observed Effects | Survival Rate (%) |

|---|---|---|

| 0 | Control group | 100 |

| 100 | Mild lesions | 74 |

| 200 | Severe lesions, necrosis | 58 |

Eigenschaften

CAS-Nummer |

80141-51-1 |

|---|---|

Molekularformel |

C4H6Cl2O |

Molekulargewicht |

140.99 g/mol |

IUPAC-Name |

3-chloro-2-methylpropanoyl chloride |

InChI |

InChI=1S/C4H6Cl2O/c1-3(2-5)4(6)7/h3H,2H2,1H3 |

InChI-Schlüssel |

REBZXOIBOIJEAU-UHFFFAOYSA-N |

SMILES |

CC(CCl)C(=O)Cl |

Isomerische SMILES |

C[C@H](CCl)C(=O)Cl |

Kanonische SMILES |

CC(CCl)C(=O)Cl |

Piktogramme |

Corrosive |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.